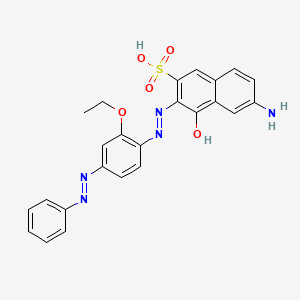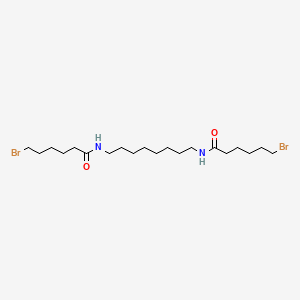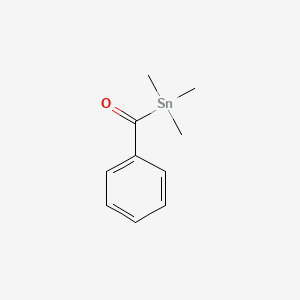
Stannane, benzoyltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, benzoyltrimethyl- is an organotin compound characterized by the presence of a tin atom bonded to a benzoyl group and three methyl groups. Organotin compounds, including stannane, benzoyltrimethyl-, are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, benzoyltrimethyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of trimethyltin chloride with benzoyl chloride under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of stannane, benzoyltrimethyl- often involves large-scale stannylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, benzoyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the benzoyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Stannane, benzoyltrimethyl- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of stannane, benzoyltrimethyl- involves coordination with target molecules through its tin atom. This coordination can facilitate various chemical transformations, such as catalysis and complex formation. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antibacterial applications or interacting with polymer precursors in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyltin chloride
- Tributyltin hydride
- Dimethyltin dichloride
Comparison
Stannane, benzoyltrimethyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical properties compared to other organotin compounds. For example, trimethyltin chloride lacks the benzoyl group and has different reactivity and applications. Tributyltin hydride is primarily used as a reducing agent, while dimethyltin dichloride is used in polymer stabilization .
Eigenschaften
CAS-Nummer |
120086-07-9 |
|---|---|
Molekularformel |
C10H14OSn |
Molekulargewicht |
268.93 g/mol |
IUPAC-Name |
phenyl(trimethylstannyl)methanone |
InChI |
InChI=1S/C7H5O.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H;3*1H3; |
InChI-Schlüssel |
NFRGYWWFBHDOEB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14288743.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
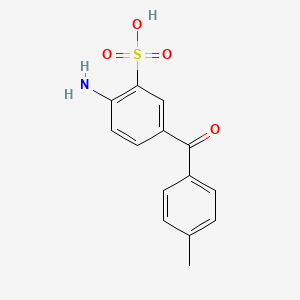
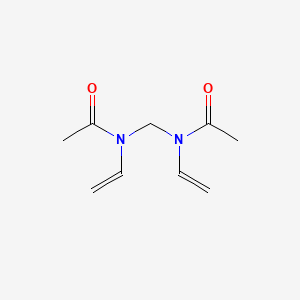
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)

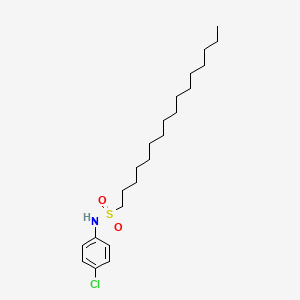
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
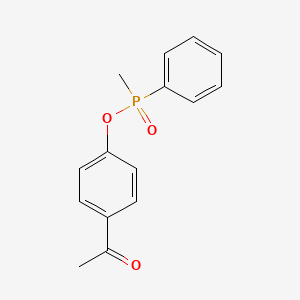
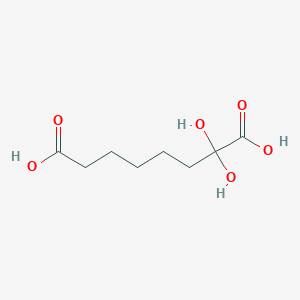
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
